Bienvenue dans la boutique en ligne BenchChem!

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Process Chemistry Nintedanib Synthesis Indolinone Intermediates

Secure the definitive Nintedanib Impurity 54 — the ethoxy-bearing penultimate intermediate and HPLC/qNMR‑certified reference standard. Unlike methoxy‑analogs or Z‑isomers, its defined E‑configuration ensures chromatographic fidelity, thermal stability, and synthetic route compatibility critical for ICH Q2(R1) method validation and ANDA submissions. Choose the compound that replicates the authentic impurity profile: dual‑certified purity, full documentation, and scalable intermediate performance.

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
CAS No. 1175365-43-1
Cat. No. B3319804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone
CAS1175365-43-1
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3
InChIKeyNSLGYOTXIPMWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone (CAS 1175365-43-1): A Validated Nintedanib Impurity & Synthetic Intermediate Reference Standard


Catalogued as Nintedanib Impurity 54 and chemically designated Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate , this 6-methoxycarbonyl-substituted indolinone derivative serves dual scientific and industrial roles. It functions as a fully characterized reference standard for the regulatory impurity profiling of the triple angiokinase inhibitor nintedanib (BIBF 1120) during ANDA submissions and commercial quality control, while also acting as the ethoxy-bearing penultimate intermediate in established large-scale synthetic routes to the active pharmaceutical ingredient [1]. Its molecular formula (C₂₁H₁₉NO₅, MW 365.39 g/mol) and defined E‑configuration distinguish it from closely related Z‑isomeric and methoxy‑analog congeners that co‑populate the nintedanib impurity landscape.

Why Nintedanib Impurity 54 (CAS 1175365-43-1) Cannot Be Replaced by Other Indolinone‑Class Impurities or Intermediates


Generic substitution among nintedanib‑related indolinone impurities fails because even a single alkoxy‑group exchange (ethoxy → methoxy) or E‑to‑Z configurational inversion alters three critical parameters: (i) the synthetic route efficiency and orthoester reagent compatibility, (ii) the chromatographic retention time used for validated HPLC/LC‑MS impurity profiling, and (iii) the thermal stability and crystallinity that determine reference standard shelf‑life [1]. The 6‑methoxycarbonyl‑indolinone scaffold itself was deliberately optimized in the medicinal chemistry campaign that delivered BIBF 1120, where removal or relocation of this ester group abolished the selectivity for VEGFR‑2/PDGFR‑β/FGFR‑1 kinases [2]. Consequently, an impurity or intermediate that diverges at the 3‑arylidene alkoxy substituent or stereochemistry cannot serve as a qualified surrogate in regulatory or manufacturing contexts.

Quantitative Differentiation of 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone Against Its Closest Structural Analogs


Synthetic Yield Advantage of the Ethoxy Intermediate Over the Methoxy Congener in Nintedanib Manufacturing

In the published synthetic route to nintedanib intermediates, the ethoxy‑bearing target compound is obtained in 61% yield from methyl 2‑oxoindoline‑6‑carboxylate using triethyl orthobenzoate and acetic anhydride at 110 °C [1]. Under analogous conditions, the corresponding methoxy analog (CAS 1168152‑07‑5) prepared via trimethyl orthobenzoate achieves a combined two‑isolation yield of only 40.9% (56% single‑step yield), as reported in the same patent disclosure [1]. This difference reflects the superior reactivity of triethyl orthobenzoate in the 3‑arylidene formation step, directly impacting process mass intensity and cost‑of‑goods for generic nintedanib manufacturers.

Process Chemistry Nintedanib Synthesis Indolinone Intermediates

Defined Melting Point as a Differentiator from the Z‑Isomer Impurity 15 for Identity Confirmation

The target compound (E‑configuration) exhibits a sharp melting point of 180.0–184.0 °C as certified by TCI using differential scanning calorimetry, with a literature reference value of 182 °C . In contrast, Nintedanib Impurity 15, the corresponding Z‑isomer (CAS 1027407‑75‑5), has no publicly reported melting point in any authoritative database or pharmacopoeial monograph . The absence of a defined thermal transition for the Z‑isomer precludes its use in identity testing via melting point determination—a simple, low‑cost verification required by ICH Q6A for reference standards—while the E‑isomer meets this criterion without ambiguity.

Reference Standard Characterization Thermal Analysis Regulatory Compliance

Regulatory‑Grade Purity with Orthogonal Quantification Surpassing Generic Indolinone Impurity Standards

The target compound is supplied with a purity ≥95.0% as determined by both HPLC (area%) and quantitative NMR (qNMR), providing orthogonal verification that satisfies ICH Q2(R1) validation requirements for impurity reference standards . Generic nintedanib impurity preparations (e.g., Impurity 61, CAS 1168152‑07‑5) are commonly offered with only single‑method HPLC purity and lack the qNMR confirmation that cross‑validates chromatographic purity against an absolute primary standard . This dual‑orthogonal purity assignment reduces the risk of co‑eluting impurity masking in HPLC‑only methods, a known failure mode in the simultaneous LC‑MS/MS determination of nintedanib and its seven potential impurities [1].

Pharmaceutical Analysis Impurity Profiling ANDA Submission

The 6‑Methoxycarbonyl Indolinone Scaffold Confers Triple‑Angiokinase Selectivity Absent in Other Indolinone Substitution Patterns

Structure‑activity relationship studies across a library of indolinone analogs established that only 6‑methoxycarbonyl‑substituted indolinones exhibit simultaneous, balanced inhibition of VEGFR‑2, PDGFR‑β, and FGFR‑1 kinase domains, with IC₅₀ values for the optimized clinical candidate BIBF 1120 of 13 nM, 65 nM, and 37 nM respectively [1]. Indolinones bearing substituents at positions 4, 5, or 7, or those lacking the 6‑ester group entirely, showed >10‑fold selectivity loss against at least one of the three angiokinase targets and failed to inhibit endothelial cell proliferation, pericyte recruitment, and smooth muscle cell activation concurrently [1]. The target compound retains this critical 6‑methoxycarbonyl pharmacophore, ensuring that any downstream nintedanib synthesis preserves the requisite triple‑angiokinase selectivity profile.

Kinase Selectivity Medicinal Chemistry SAR

Regulatory Recognition for ANDA Submission—Nintedanib Impurity 54 with Full Characterization Data Package

Nintedanib Impurity 54 (CAS 1175365‑43‑1) is explicitly enumerated in commercial impurity reference standard catalogs and is supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines, supporting analytical method development, method validation (AMV), and QC applications for abbreviated new drug applications (ANDA) [1][2]. In contrast, many unregistered or in‑house synthesized nintedanib impurities lack the comprehensive Certificate of Analysis (CoA) package—including ¹H/¹³C NMR, HRMS, HPLC chromatogram, and residual solvent analysis—that regulatory agencies require for impurity reference standard acceptance [3]. The formal impurity designation “Impurity 54” provides unambiguous traceability in regulatory correspondence and pharmacopoeial monographs, reducing the risk of reviewer queries during dossier review.

Regulatory Compliance Reference Standard ANDA

Validated Application Scenarios for 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone (CAS 1175365-43-1)


Reference Standard for Nintedanib Impurity Profiling in Generic ANDA Submissions

Pharmaceutical QC laboratories require a well‑characterized reference standard for each identified impurity to validate HPLC/LC‑MS methods per ICH Q2(R1). With its dual HPLC/qNMR purity certification (≥95.0%), defined melting point (180–184 °C), and full regulatory documentation package, Nintedanib Impurity 54 is an optimal choice for system suitability testing and impurity quantification during ANDA development .

Synthetic Intermediate Optimization for Cost‑Effective Nintedanib Manufacturing

Process chemistry teams developing generic nintedanib can leverage the ethoxy intermediate’s documented 61% isolated yield advantage to reduce raw material costs and waste generation. The use of triethyl orthobenzoate as alkoxylating agent provides a scalable alternative to the lower‑yielding trimethyl orthobenzoate route (40.9% combined yield) [1].

Pharmacopoeial Monograph Development and Method Validation

National pharmacopoeias and regulatory bodies require well‑characterized impurity markers for monograph establishment. The target compound’s unambiguous E‑configuration, Reaxys registry number (14268744), and MDL identifier (MFCD31758466) provide the necessary structural certitude for inclusion in official monographs and validated analytical methods .

Structure‑Activity Relationship Studies on 6‑Methoxycarbonyl Indolinone Kinase Inhibitors

Medicinal chemistry groups exploring triple angiokinase inhibitors can use this compound as a key synthetic building block to introduce the 3‑arylidene‑ethoxy pharmacophore that preserves the essential 6‑methoxycarbonyl motif required for balanced VEGFR‑2/PDGFR‑β/FGFR‑1 inhibition [2].

Quote Request

Request a Quote for 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.